Thalidomide-propargyl-O-PEG4-C2-acid
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Overview
Description
Thalidomide-propargyl-O-PEG4-C2-acid is a synthetic compound that combines a thalidomide-based ligand with a polyethylene glycol (PEG) linker and a propargyl functional group. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG4-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is modified to introduce a functional group that can be linked to the PEG chain.
PEGylation: The PEG chain is attached to the thalidomide derivative through a series of reactions, typically involving ester or amide bond formation.
Propargylation: The terminal propargyl group is introduced to the PEG chain, often through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG derivatives are synthesized and purified.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control.
Purification: The final product is purified using techniques such as chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-propargyl-O-PEG4-C2-acid undergoes several types of chemical reactions:
Click Chemistry: The propargyl group can participate in CuAAC reactions with azide-containing molecules.
Substitution Reactions: The PEG chain can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions are typically PROTAC molecules, which consist of the this compound linked to a target protein ligand .
Scientific Research Applications
Thalidomide-propargyl-O-PEG4-C2-acid has a wide range of scientific research applications:
Mechanism of Action
Thalidomide-propargyl-O-PEG4-C2-acid exerts its effects through the formation of PROTACs. These molecules function by:
Binding to Target Proteins: The thalidomide-based ligand binds to the target protein.
Recruiting E3 Ligase: The PEG linker facilitates the recruitment of an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-PEG4-azide: Contains an azide group instead of a propargyl group, used in similar click chemistry reactions.
Thalidomide-O-PEG2-propargyl: Similar structure but with a shorter PEG linker.
Uniqueness
Thalidomide-propargyl-O-PEG4-C2-acid is unique due to its specific combination of a thalidomide-based ligand, a PEG4 linker, and a propargyl group. This combination allows for versatile applications in PROTAC synthesis and targeted protein degradation .
Properties
Molecular Formula |
C27H32N2O11 |
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Molecular Weight |
560.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H32N2O11/c30-22-7-6-21(25(33)28-22)29-26(34)20-5-1-3-19(24(20)27(29)35)4-2-9-36-11-13-38-15-17-40-18-16-39-14-12-37-10-8-23(31)32/h1,3,5,21H,6-18H2,(H,31,32)(H,28,30,33) |
InChI Key |
DXZMKHJBEXAYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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